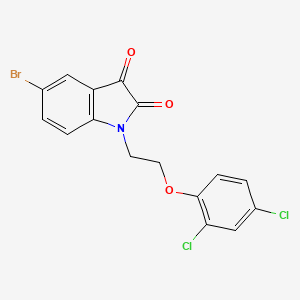
5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-(2,4-dichlorophenoxy)ethyl)indoline-2,3-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Diclofenac, which is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. However, in
Applications De Recherche Scientifique
Crystal Structure and Molecular Analysis
The crystal structure of a closely related compound, featuring the 5-bromoindoline-2,3-dione unit, has been extensively analyzed. This analysis includes Hirshfeld surface analysis and density functional theory (DFT) studies, highlighting the molecular interactions and stability within the crystal structure. These studies provide insights into the compound's potential applications in material science and molecular engineering (Abdellaoui et al., 2019).
Antimicrobial Activity
Research on derivatives of 5-bromo-1H-indole-2,3-dione has shown significant antimicrobial activity. One study synthesized a series of compounds using 5-bromo-1H-indole-2,3-dione and evaluated their in vitro antibacterial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains including Aspergillus niger and Candida metapsilosis. Some compounds demonstrated high antimicrobial potency, suggesting potential pharmaceutical applications (Ashok et al., 2015).
Enantiomeric Resolution and Simulation Studies
The compound's derivatives have been subject to enantiomeric resolution and simulation studies, which are crucial for understanding the stereochemical aspects of drug design and development. These studies provide a framework for the chiral separation of enantiomers, which is essential for the development of enantiomerically pure pharmaceuticals. The research offers insights into the chiral recognition mechanisms, potentially guiding the synthesis of more effective and selective drugs (Ali et al., 2016).
Propriétés
IUPAC Name |
5-bromo-1-[2-(2,4-dichlorophenoxy)ethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO3/c17-9-1-3-13-11(7-9)15(21)16(22)20(13)5-6-23-14-4-2-10(18)8-12(14)19/h1-4,7-8H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWMOSCHMABOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCN2C3=C(C=C(C=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

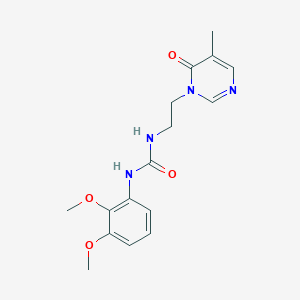
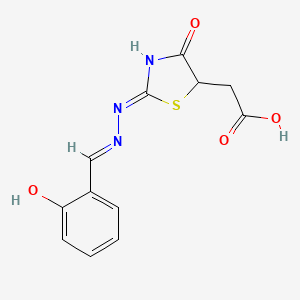
![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)
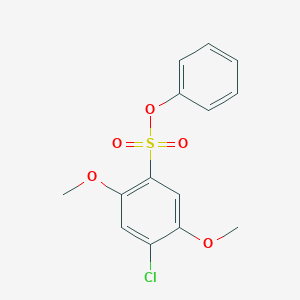
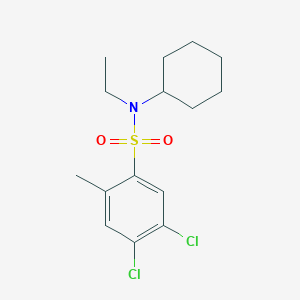
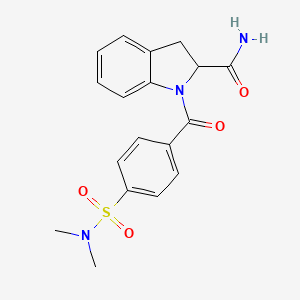
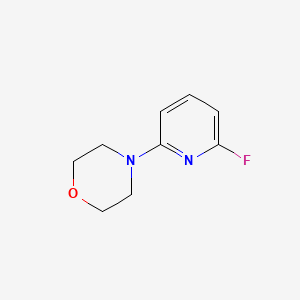
![6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625945.png)
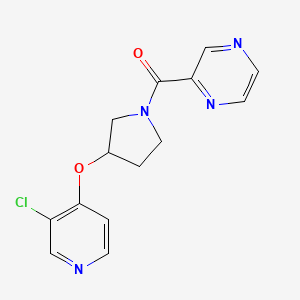
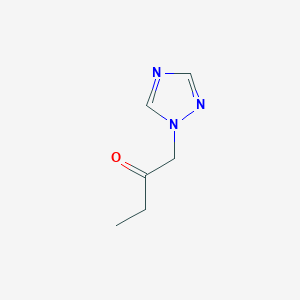
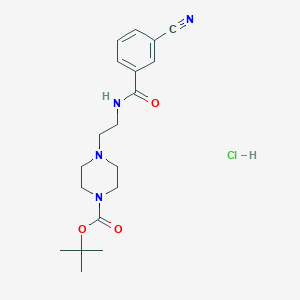
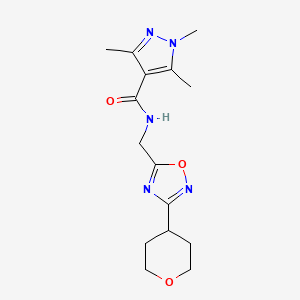
![[(2-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2625953.png)
![N-cyclohexyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2625955.png)